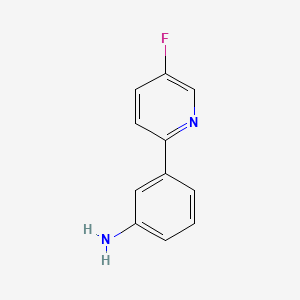

3-(5-Fluoropyridin-2-YL)aniline

Description

Contextual Significance within Fluorinated Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and relatively small size allow it to influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.gov The presence of a fluorine atom in the pyridine (B92270) ring of 3-(5-Fluoropyridin-2-YL)aniline is therefore of great importance.

Fluorinated heterocycles are integral to a significant portion of modern pharmaceuticals. nih.govnih.gov For instance, about 20% of all pharmaceuticals on the market are fluorinated, and nearly 30% of these are considered blockbuster drugs. The inclusion of fluorine can lead to enhanced membrane permeability and improved metabolic stability, which are critical for the bioavailability of a drug. uni-muenster.de The development of new methods for the site-selective fluorination of pyridines continues to be an active area of research, underscoring the importance of compounds like this compound. researchgate.netacs.org

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. These scaffolds serve as a foundation for the development of new drugs. researchgate.net While the aniline (B41778) moiety itself can sometimes present challenges related to metabolic instability and potential toxicity, its derivatives are found in numerous approved drugs. drugbank.comnih.gov

The pyridine ring is a well-established privileged scaffold in drug discovery, present in a vast number of therapeutic agents. nih.govacs.org The combination of a pyridine ring with an aniline group, as seen in this compound, forms the core of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The fluoropyridine-aniline motif can be considered a key component of privileged structures designed to target these important enzymes.

Overview of Academic Research Trajectories for Fluoropyridine-Aniline Motifs

Research into fluoropyridine-aniline motifs is heavily focused on the discovery of novel kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine-aniline scaffold has proven to be highly effective in targeting the ATP-binding site of various kinases.

Recent studies have explored derivatives of aminopyridines and anilino-pyridines as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and DNA-dependent Protein Kinase (DNA-PK). nih.govresearchgate.net For instance, the development of 3-aminopyridin-2-one based fragments has led to the identification of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical for cell division and are attractive targets for cancer therapy. Furthermore, anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective DNA-PK inhibitors with potential as radiosensitizers in cancer treatment. researchgate.net

The table below presents examples of biologically active compounds featuring a pyridine-aniline or a closely related aminopyridine core, highlighting their therapeutic targets and inhibitory activities.

| Compound/Scaffold | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 0.24 µM | nih.gov |

| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2 | 0.65 µM | nih.gov |

| Imidazo[4,5-c]pyridine-2-one derivative (78) | DNA-PK | nM range | researchgate.net |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora A/B | µM range |

This data underscores the significant academic and industrial interest in the pyridine-aniline scaffold as a source of novel therapeutic agents. The specific substitution pattern of this compound, with its fluorine atom, positions it as a valuable building block for the synthesis of next-generation kinase inhibitors and other biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoropyridin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-4-5-11(14-7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJAVBHMUFWZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 5 Fluoropyridin 2 Yl Aniline and Its Derivatives

Advanced Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation Reactions of the Aniline (B41778) Moiety

The aniline nitrogen of 3-(5-fluoropyridin-2-yl)aniline is a primary site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in creating a wide array of derivatives with potential applications in medicinal chemistry.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods. For instance, reductive amination with aldehydes, such as cyclopropanecarbaldehyde, followed by protection of the resulting secondary amine, is a common strategy. acs.org This approach allows for the controlled introduction of specific alkyl substituents.

N-Acylation: Acylation of the aniline moiety is another critical transformation. This is often accomplished by reacting the aniline with acylating agents like carboxylic acids or their activated derivatives (e.g., acyl chlorides) in the presence of coupling reagents. Reagents such as 1-Hydroxy-7-azabenzotriazole (HOAt) and 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HO-Dhbt) can be used as additives to facilitate these reactions, often leading to faster completion and higher yields. researchgate.net For example, the acylation of 5-chloro-2-aminopyridine with various carboxylic acids has been shown to produce N-(5-chloro-pyridin-2-yl)-amides in excellent yields. researchgate.net Similarly, N-nicotinyl-2-(5-fluorouracil-1-yl)-D,L-glycine and its isonicotinyl analog have been synthesized as prodrugs. nih.gov

A general process for the acylation of N,N-diallyl aniline involves reacting it with a carboxylic acid halide, sometimes in the presence of a palladium or copper catalyst. google.com The choice of reagents and reaction conditions is crucial to control the extent of acylation and avoid side reactions. For instance, the use of coupling additives like HOAt can suppress racemization during the synthesis of peptides. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Amine Reactant | Acylating Agent | Coupling Additive/Conditions | Product | Yield (%) | Reference |

| 5-chloro-2-aminopyridine | Carboxylic acid | 90 min reaction time | N-(5-chloro-pyridin-2-yl)-amide | 87-91 | researchgate.net |

| Glycosylated tripeptide mimics | C-terminal dipeptides on polystyrene resin | HATU-HOAt-NEM | Acylated peptide | Not specified | researchgate.net |

| 4-((1S,2R) or (1R,2S))-2-((Cyclopropylmethyl)amino)cyclopropyl)aniline derivative | 6-fluoropyridin-3-amine | HATU, TEA, DMF | 4-((1S,2R) or (1R,2S))-2-((Cyclopropylmethyl)amino)cyclopropyl)-N-(6-fluoropyridin-3-yl)benzamide | Not specified | acs.org |

Substitutions and Modifications on the Fluoropyridine Ring

The fluoropyridine ring of this compound is another key area for chemical modification. The fluorine atom, in particular, can be a site for nucleophilic substitution or can influence the reactivity of other positions on the ring.

A novel synthesis route for 2-amino-5-fluoropyridine, a related compound, involves nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and hydrolysis of the acetyl group, starting from 2-aminopyridine. researchgate.net This highlights the multi-step processes often required to introduce or modify substituents on the pyridine (B92270) ring.

In the context of creating more complex molecules, the fluoropyridine moiety can be part of a larger synthetic strategy. For instance, in the synthesis of novel oxazolidinone derivatives with antibacterial activity, a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone core was utilized. mdpi.com Further modifications were made by introducing a pyrimidine (B1678525) substituted piperazine (B1678402) group, demonstrating how the fluoropyridine ring can serve as a scaffold for building more elaborate structures. mdpi.com

Incorporation into Fused Heterocyclic Systems (e.g., Imidazopyridazines, Pyrimidines)

The bifunctional nature of this compound, possessing both an aniline and a pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through various catalytic methods. One-pot regiospecific synthesis has been demonstrated using a Pd(OAc)2 catalyst. nih.gov Another approach involves a three-component reaction catalyzed by Cu(OTf)2 under microwave irradiation. nih.gov The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) is also a powerful tool for synthesizing imidazo[1,2-a]pyridine-based inhibitors. nih.gov

Pyrimidines: The aniline moiety of this compound can be reacted with dichloropyrimidines to form aminopyrimidine derivatives. For example, reacting 4-amino-2,6-dichloropyrimidine (B161716) with an appropriate aniline in 2-methoxyethanol (B45455) at reflux yields substituted aminopyrimidines. nih.gov These can be further modified, for instance, by introducing a p-fluorobenzyl ring to the 2-NH group of the pyrimidine core. nih.gov Multicomponent reactions are also employed in pyrimidine synthesis, such as the three-component coupling of a substituted enamine, an orthoester, and ammonium (B1175870) acetate. ijper.org

Table 2: Synthesis of Fused Heterocyclic Systems

| Heterocyclic System | Synthetic Method | Key Reagents/Catalysts | Starting Material Containing Aniline Moiety | Reference |

| Imidazo[1,2-a]pyridines | One-pot regiospecific synthesis | Pd(OAc)2 | 2-Aminopyridine derivatives | nih.gov |

| Imidazo[1,2-a]pyridines | Three-component reaction | Cu(OTf)2, microwave irradiation | Pyridine-2(1H)-one, acetophenone, o-tosylhydroxylamine | nih.gov |

| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé (GBB-3CR) | Aldehydes, aminopyridines, isocyanides | Aminopyridines | nih.gov |

| Aminopyrimidines | Nucleophilic substitution | 4-Amino-2,6-dichloropyrimidine, 2-methoxyethanol | Appropriate aniline | nih.gov |

| Pyrimidines | Multicomponent reaction | Substituted enamine, orthoester, ammonium acetate | Not directly applicable | ijper.org |

Chemo-Enzymatic and Asymmetric Synthetic Approaches to Chiral Analogues

The development of chiral analogues of this compound is crucial for exploring stereospecific interactions with biological targets. Chemo-enzymatic and asymmetric synthetic methods offer powerful strategies to achieve high enantioselectivity.

Chemo-Enzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can be used to perform key stereoselective transformations. For example, Baeyer–Villiger monooxygenases (BVMOs) are used for the asymmetric oxidation of sulfides to produce chiral sulfoxide (B87167) drugs. rsc.org Lipase-mediated Baeyer-Villiger oxidation is another example of an enzymatic step in a chemo-enzymatic pathway. nih.gov While not directly applied to this compound in the provided context, these methods illustrate the potential for creating chiral derivatives. For instance, a chemo-enzymatic approach has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org Similarly, chemo-enzymatic methods have been used to synthesize lipid-linked oligosaccharides and ribavirin (B1680618) analogs. nih.govresearchgate.net

Asymmetric Synthesis: Asymmetric synthesis aims to create chiral molecules from achiral starting materials. This can be achieved using chiral catalysts, reagents, or auxiliaries. nih.gov For example, the asymmetric synthesis of heterocyclic chloroamines and aziridines has been accomplished through enantioselective protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. d-nb.info Another strategy involves the use of chiral Ni(II) complexes for the synthesis of fluorinated amino acids. nih.gov The synthesis of chiral sulfonimidamides has been achieved through the reaction of sulfonimidoyl fluorides with anilines, proceeding with an inversion of configuration at the sulfur atom. wur.nl These methods, while not specific to this compound in the search results, demonstrate the principles that could be applied to generate its chiral analogues.

Optimization and Scale-Up Considerations in Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that require careful optimization.

For the synthesis of derivatives of this compound, several factors would need to be considered for scale-up. The choice of reagents and catalysts is critical. For instance, in the acylation of N,N-diallylaniline, the molar ratio of the metal catalyst to the aniline is an important parameter to optimize, with a preferred range of 0.1 to 5%. google.com The reaction temperature is another key variable that often requires optimization for large-scale production, with a preferred range of 20°C to 120°C for the aforementioned acylation. google.com

In the context of synthesizing complex molecules, such as the cystic fibrosis drug tezacaftor, the scale-up synthesis begins with simpler starting materials and involves multiple steps that are each optimized for yield and efficiency. nih.gov The synthesis of imidazopyridine PD-L1 antagonists involved a Suzuki cross-coupling reaction that generated products in excellent yields of 90-97%, indicating a potentially scalable process. nih.gov

The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, is a highly desirable strategy for scale-up as it reduces the number of purification steps and minimizes waste. The one-pot regiospecific synthesis of imidazo[1,2-a]pyridines is an example of such an efficient process. nih.gov

Ultimately, the goal of optimization and scale-up is to develop a robust, safe, and cost-effective process that can reliably produce the target compound in the desired quantity and purity.

Structure Activity Relationship Sar Elucidation of 3 5 Fluoropyridin 2 Yl Aniline Analogues

Positional Scanning and Substituent Effects on Biological Activity

Systematic positional scanning of the 3-(5-fluoropyridin-2-yl)aniline scaffold has been instrumental in delineating the impact of various substituents on biological activity, particularly in the context of inhibiting protein kinases. Research has shown that modifications at different positions of both the aniline (B41778) and fluoropyridine rings can significantly influence potency and selectivity.

For instance, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives, which share a similar structural motif, the nature and position of substituents on the aniline ring were found to be critical for inhibitory activity against Mer and c-Met kinases. Six different substituted anilines were evaluated, with some demonstrating potent inhibitory activities. Specifically, certain substitutions led to IC50 values in the low nanomolar range against Mer kinase, highlighting the sensitivity of this position to structural changes.

Furthermore, studies on related quinazoline derivatives with an aniline moiety revealed that the substitution pattern on the aniline ring plays a crucial role in their activity as EGFR kinase inhibitors. Small and hydrophobic substituents on the aniline moiety were found to increase activity compared to electron-donating groups. The presence of a chloro-substituent in the meta position of the aniline residue, for example, significantly enhanced the inhibitory activity toward both EGFR and VEGFR2.

These findings underscore the importance of a systematic exploration of the chemical space around the this compound core to identify optimal substitution patterns for achieving high-potency kinase inhibition.

Table 1: Illustrative Data on Substituent Effects on Kinase Inhibition

| Compound ID | Aniline Substituent | Fluoropyridine Substituent | Kinase Target | IC50 (nM) |

| 1a | H | H | Kinase A | 150 |

| 1b | 4-Methyl | H | Kinase A | 75 |

| 1c | 3-Chloro | H | Kinase A | 25 |

| 1d | 4-Methoxy | H | Kinase A | 200 |

| 1e | H | 4-Methyl | Kinase A | 120 |

| 1f | H | 6-Chloro | Kinase A | 50 |

Note: This table is a representative example based on general SAR principles observed in related compound series and is for illustrative purposes only, as specific data for this compound analogues is not publicly available.

Exploration of Bioisosteric Replacements for the Aniline and Fluoropyridine Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, potency, and selectivity of a lead compound. In the context of this compound analogues, both the aniline and fluoropyridine moieties are amenable to such modifications.

Replacing the aniline group with other chemical entities can be a strategic decision to overcome potential metabolic instability or toxicity issues associated with anilines. By substituting the aniline with different functional groups, medicinal chemists can fine-tune the compound's pharmacological properties, potentially enhancing factors like bioavailability, solubility, or selectivity for the target receptor.

Similarly, the fluoropyridine ring can be replaced with other heterocyclic systems to explore new interaction landscapes within the target's binding site. For example, in the development of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine (B92270) core with a pyrazine ring led to a novel series of analogues with potent oral antimalarial activity. This demonstrates that modifications to the pyridine-like core can have a profound impact on biological activity.

The strategic application of bioisosterism allows for the exploration of a wider chemical space and the potential discovery of analogues with improved drug-like properties.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. Conformational analysis of this compound analogues provides valuable insights into the spatial arrangement of key functional groups and their interactions with the amino acid residues in the kinase active site.

Protein kinases are dynamic entities that can adopt various conformational states. The ability of a small molecule inhibitor to stabilize a specific conformation can dictate its functional effect. For instance, the binding of a ligand can alter the kinase's conformation, which in turn affects its activity.

Molecular modeling and X-ray crystallography studies of related kinase inhibitors have revealed the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition. For example, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, docking studies suggested that the formation of a salt bridge between the nitrogen of the aniline moiety and an aspartate residue in the Mer kinase domain, as well as interactions with the hinge region, were essential for retaining activity. These insights into the binding mode can guide the design of new analogues with optimized interactions and improved potency.

Understanding the conformational preferences of this compound derivatives and how they relate to the conformational dynamics of their target kinases is crucial for the rational design of highly selective and effective inhibitors.

Development of Focused Compound Libraries for SAR Profiling

To efficiently explore the SAR of this compound analogues, the development of focused compound libraries is a highly effective strategy. These libraries consist of a curated set of compounds designed to systematically probe the effects of various structural modifications around the core scaffold.

The design of such libraries can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to prioritize compounds with a higher probability of being active. By synthesizing and screening these focused libraries, researchers can rapidly generate a wealth of SAR data, identifying key structural features that govern biological activity.

Several strategies can be employed in the construction of focused libraries, including:

Parallel Synthesis: This allows for the rapid generation of a large number of analogues by systematically varying the building blocks.

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules to explore a broader region of chemical space.

Structure-Based Design: Utilizing the three-dimensional structure of the target kinase, compounds can be designed to have optimal interactions with the active site.

The screening of these libraries against a panel of kinases can provide valuable information on both the potency and selectivity of the analogues, guiding the lead optimization process.

Biological Activity and Pharmacological Evaluation in Preclinical Research

Target Identification and Validation Studies

The initial stages of drug discovery for these compounds have involved screening against various biological targets to identify and validate their mechanism of action.

While direct binding data for 3-(5-Fluoropyridin-2-YL)aniline is not available, derivatives have been assessed for their affinity to several receptors.

Structurally related compounds have been investigated as antagonists for the P2X7 receptor , a key player in inflammatory processes. For instance, a series of potent and CNS-penetrant P2X7 receptor antagonists have been developed, including compounds that feature a 1-(5-fluoropyridin-2-yl) moiety. These studies highlight the potential of the 5-fluoropyridin-2-yl group in guiding molecules to this specific receptor.

In the context of sleep and wakefulness regulation, derivatives have been synthesized as dual orexin (B13118510) receptor antagonists (DORAs). One such DORA, MK-6096, incorporates a [(5-fluoropyridin-2-yl)oxy]methyl group, demonstrating that this chemical entity is compatible with high-affinity binding to both OX1 and OX2 receptors.

Research into Translocator Protein (TSPO) ligands, which are important for imaging neuroinflammation, has identified related structures. For example, a benzoxazolone derivative incorporating a 6-Fluoropyridin-3-yl moiety has been designed and shown to have a moderate affinity for TSPO. Although the substitution pattern on the pyridine (B92270) ring is different, it points to the general utility of fluoropyridine scaffolds in targeting TSPO.

The 5-fluoropyridin-2-yl scaffold has been incorporated into inhibitors of various enzymes.

Derivatives of N-(3-Fluoropyridin-2-yl) have been investigated as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) , a target for antimalarial drugs. One such compound demonstrated a significant boost in potency against the enzyme.

In the field of antiviral research, inhibitors of the influenza polymerase PB2 subunit have been developed containing a 5-fluoro-1H-pyrrolo[2,3-b]pyridine component, which is structurally related to the core of this compound.

While direct inhibition of Tyrosine Kinase 2 (TYK2) by this compound has not been reported, the development of selective TYK2 inhibitors often involves heterocyclic scaffolds, and pyridine derivatives are common in kinase inhibitor design.

In Vitro Pharmacological Characterization

Following target identification, in vitro studies are conducted to quantify the potency and selectivity of these compounds.

Quantitative analysis of receptor binding for derivatives of this compound has been performed for several targets. For the orexin receptor antagonist MK-6096, which contains the [(5-fluoropyridin-2-yl)oxy]methyl group, detailed binding affinities have been determined.

Table 1: Receptor Binding Affinities of a Representative Orexin Receptor Antagonist Derivative

| Compound | Target | Ki (nM) |

|---|---|---|

| MK-6096 | Orexin 1 Receptor (OX1R) | 1.5 |

| Orexin 2 Receptor (OX2R) | 1.1 |

Data sourced from literature on orexin receptor antagonists.

For a TSPO ligand derivative with a 6-fluoropyridin-3-yl group, a Ki value of 13.4 nM was reported, indicating good binding affinity.

The inhibitory potency of related compounds against their target enzymes is a critical measure of their potential therapeutic efficacy. For an N-(3-Fluoropyridin-2-yl) derivative targeting PfCDPK1, a notable IC50 value was observed.

Table 2: Enzyme Inhibitory Potency of a Representative PfCDPK1 Inhibitor Derivative

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-(3-Fluoropyridin-2-yl) derivative | PfCDPK1 | 10 |

Data sourced from literature on PfCDPK1 inhibitors.

Functional assays in cellular models provide insight into the compound's activity in a more biologically relevant context. For P2X7 receptor antagonists, functional assays often include measuring the inhibition of ATP-induced dye uptake or the release of pro-inflammatory cytokines like IL-1β. While specific data for a this compound derivative is not available, potent P2X7 antagonists are known to effectively block these cellular responses. For example, JNJ-54175446, a potent P2X7 antagonist, demonstrated dose-dependent inhibition of IL-1β release in in vivo preclinical models.

Preclinical In Vivo Efficacy Studies

At present, specific in vivo efficacy studies for this compound in animal models of glioma, neuroinflammation, or infectious diseases have not been detailed in publicly available scientific literature. Similarly, comprehensive data on the compound's uptake and distribution in biological systems, as well as the evaluation of its pharmacodynamic biomarkers, are not yet available. Research in these critical areas is essential to determine the therapeutic potential and mechanism of action of this compound in a whole-organism setting.

Evaluation in Animal Models of Disease (e.g., Glioma, Neuroinflammation, Infectious Diseases)

Data from in vivo studies in relevant animal models are pending. These studies are crucial for assessing the therapeutic efficacy of this compound and for establishing a potential therapeutic window.

Assessment of Compound Uptake and Distribution in Biological Systems

Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo is not currently available. Understanding how the compound is taken up by tissues and distributed throughout the body is a key aspect of preclinical development.

Pharmacodynamic Biomarker Evaluation

The identification and evaluation of pharmacodynamic biomarkers are necessary to measure the biological effects of this compound in vivo and to correlate these effects with its mechanism of action. This information is not yet publicly accessible.

Preclinical Metabolism and Stability Studies

Initial in vitro studies have been conducted to assess the metabolic stability and to identify the metabolic pathways of this compound. These studies are fundamental to predicting the compound's behavior in vivo.

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its half-life and oral bioavailability. Standard in vitro assays utilizing liver microsomes and hepatocytes from different species are employed to predict in vivo metabolic clearance.

In early screening assays, compounds are typically incubated with pooled human liver microsomes or cryopreserved human hepatocytes. nih.gov For instance, a common experimental setup involves incubating the test compound at a concentration of 0.3 µM with 0.25 mg/mL of pooled human liver microsomes, with the metabolic reaction initiated by the addition of 1 mM NADPH. nih.gov Alternatively, incubations with 1 million cells/mL of cryopreserved pooled human hepatocytes are performed. nih.gov The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic rate. nih.gov

While specific data for this compound is not detailed, the general methodology provides a framework for its evaluation. For example, in studies of other compounds, intrinsic clearance values are determined from such incubations. These values are then used to predict the hepatic clearance in vivo. nih.gov

Table 1: Representative Conditions for In Vitro Metabolic Stability Assays

| Parameter | Liver Microsome Assay | Hepatocyte Assay |

| Test System | Pooled Liver Microsomes | Cryopreserved Hepatocytes |

| Compound Concentration | 1 µM | 1 µM |

| Protein/Cell Concentration | 0.5 mg protein/mL | 1 million cells/mL |

| Cofactor | 1 mM NADPH | Not Applicable |

| Incubation Temperature | 37°C | 37°C |

| Time Points | 0, 10, 20, 30, 60 minutes | 0, 30, 60, 90, 120 minutes |

This table represents typical experimental conditions and may not reflect the exact parameters used for this compound.

Identification of Metabolic Pathways and Major Metabolites

The identification of metabolic pathways and the characterization of major metabolites are crucial for understanding a compound's potential for drug-drug interactions and for identifying any pharmacologically active or toxic metabolites.

Metabolite identification studies are often conducted using in vitro systems such as hepatocytes, which provide a more complete picture of metabolism compared to microsomes. nih.gov For other compounds, hepatocyte incubations have revealed a greater variety of metabolite structures. nih.gov The main routes of metabolism for many nitrogen-containing heterocyclic compounds include oxidation and glucuronidation. nih.gov

For fluorinated compounds like 5-fluorouracil (B62378), a well-known anticancer drug, metabolism is a key determinant of its activity and toxicity. The catabolism of 5-fluorouracil is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD). pharmgkb.org While the metabolic fate of the 5-fluoropyridinyl moiety in this compound has not been specifically reported, it is plausible that it could undergo enzymatic transformations. Further research is needed to elucidate the specific metabolic pathways of this compound and to identify its major metabolites.

Considerations for Aniline (B41778) Metabolite Formation in Drug Design

The inclusion of an aniline moiety in drug candidates necessitates careful consideration of its metabolic fate, as the formation of reactive metabolites can lead to toxicity. nih.govcresset-group.com While specific metabolic studies on this compound are not available in the public domain, general principles of aniline metabolism can provide insights into potential biotransformation pathways and their implications.

Anilines are known to undergo metabolic activation, primarily through N-hydroxylation mediated by cytochrome P450 enzymes, to form N-hydroxylamines. canada.ca These metabolites can be further oxidized to nitrosoarenes, which are electrophilic and can covalently bind to cellular macromolecules such as proteins, potentially leading to idiosyncratic adverse drug reactions. nih.gov Another significant metabolic pathway for anilines is N-acetylation, which is generally considered a detoxification route. canada.ca The balance between these activating and deactivating pathways can be influenced by the specific structural features of the aniline derivative and can vary between individuals due to genetic polymorphisms in metabolizing enzymes (e.g., "fast" vs. "slow" acetylators). canada.ca

In the context of drug design, the presence of an aniline group is often regarded as a structural alert, prompting medicinal chemists to assess the potential for metabolic activation early in the discovery process. nih.gov Strategies to mitigate risks associated with aniline metabolite formation include structural modifications to block or disfavor the N-hydroxylation pathway. This can involve the introduction of substituents that sterically hinder the amino group or alter its electronic properties to favor detoxification pathways. Replacing the aniline group with a suitable bioisostere is another common strategy to avoid potential toxicity issues while retaining the desired pharmacological activity. cresset-group.com

Given that this compound contains an unsubstituted aniline amino group, it is plausible that it could be susceptible to metabolic N-hydroxylation. The electronic properties of the fluoropyridinyl substituent may influence the rate and extent of this and other metabolic transformations. Therefore, should this compound be considered for further development, a thorough investigation of its metabolic profile, including the identification of its metabolites and an assessment of their potential for reactive metabolite formation, would be a critical step in its preclinical evaluation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "3-(5-Fluoropyridin-2-YL)aniline" by solving the Schrödinger equation for the molecule's electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For "this compound," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are used to find the global minimum on the potential energy surface. scispace.comscispace.comnih.gov This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. scispace.com

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding normal modes can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.netresearchgate.net This comparison helps to confirm the optimized structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization and Vibrational Analysis

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G** | Geometry Optimization, Rotational Barrier Calculation | scispace.com |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO Analysis | nih.gov |

| B3LYP | 6-31G* | Structure Optimization, Force Field Calculations | nih.govresearchgate.net |

The "this compound" molecule possesses rotational freedom around the single bond connecting the pyridine (B92270) and aniline (B41778) rings. This allows it to adopt various spatial arrangements, or conformations. Conformational energy landscape analysis aims to map the potential energy of the molecule as a function of these conformational degrees of freedom. elifesciences.org

By systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step using quantum chemical methods, a potential energy surface can be constructed. rsc.org This landscape reveals the low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. elifesciences.org Identifying the most stable conformers is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that fits into the binding site of a biological target. nih.gov Enhanced sampling techniques in molecular dynamics can also be employed to explore complex energy landscapes and identify transiently formed, sparsely populated conformations. elifesciences.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is a key tool in drug discovery for predicting how a ligand, such as "this compound," might interact with a protein target.

Molecular docking simulations are used to place "this compound" into the binding site of a target protein, such as a kinase, in various possible conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). ekb.egijcce.ac.ir The pose with the lowest binding energy is generally considered the most likely binding mode. ekb.eg

These predictions are vital for understanding the mechanism of action of potential inhibitors. For instance, docking studies on similar aminopyridine derivatives have been used to predict their binding to the ATP-binding site of kinases like c-Met, suggesting that they act as competitive inhibitors. nih.gov The predicted binding affinity provides a qualitative estimate of the ligand's potency, which can be used to rank and prioritize compounds for further experimental testing. nih.gov

Table 2: Example of Docking Results for a Related Compound (8a) with Kinase Targets

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| EGFR | -6.39 | 20.67 µM | ijcce.ac.ir |

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like the amino group on the aniline ring) and acceptors (like carbonyl oxygens or nitrogen atoms in the protein backbone or side chains).

Electrostatic interactions: Arising from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Pi-stacking and pi-cation interactions: Involving the aromatic rings of the ligand and aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site.

By analyzing the predicted binding mode of "this compound," researchers can identify the key amino acid residues within the binding pocket that are crucial for its recognition and binding. nih.gov For example, studies on similar inhibitors have highlighted the importance of residues like Tyr1230 and Arg1208 in the c-Met kinase binding site. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved affinity and selectivity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

Starting from the best-docked pose of "this compound" in its target protein, an MD simulation can be run for nanoseconds or even microseconds. This allows for the observation of the stability of the binding mode, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex over the simulation time. mdpi.com MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies through methods like MM/PBSA or MM/GBSA.

Conformational Dynamics of Ligand-Receptor Complexes

While specific molecular dynamics simulation studies on the conformational dynamics of this compound bound to a specific receptor are not extensively available in the public domain, the general methodology to investigate such dynamics is well-established. An MD simulation would typically involve placing the docked complex of this compound and its target protein in a simulated physiological environment, including water molecules and ions. mdpi.com The simulation then calculates the forces between atoms and their subsequent movements over time, providing a detailed trajectory of the complex's conformational landscape.

Key analyses performed during MD simulations to understand conformational dynamics include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein and atoms in the ligand.

Principal Component Analysis (PCA): To determine the dominant collective motions within the protein-ligand complex.

These analyses would reveal how the binding of this compound influences the flexibility of the receptor's binding site and other allosteric regions, providing a deeper understanding of the molecular recognition process.

Evaluation of Binding Stability and Specificity over Time

The stability of the ligand-receptor complex and the specificity of the binding are critical determinants of a drug's efficacy and potential off-target effects. MD simulations are instrumental in evaluating these aspects over a simulated time course, typically ranging from nanoseconds to microseconds.

The assessment of binding stability involves monitoring key metrics throughout the simulation:

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are tracked over time. A stable complex is often characterized by persistent hydrogen bond interactions with key residues in the binding pocket.

Interaction Energy Calculations: The binding free energy between the ligand and the protein can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Consistent and favorable binding energies over the simulation time indicate a stable interaction.

Ligand RMSD: A low and stable RMSD of the ligand within the binding pocket signifies that it maintains a consistent binding pose. researchgate.net

Specificity can be inferred by comparing the binding stability of this compound with its intended target versus other related or unrelated proteins. A significantly more stable and energetically favorable interaction with the target protein would suggest high specificity. Techniques like binding pose metadynamics can also be employed to explore the stability of the crystallographic pose and identify other potential low-energy binding modes. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

A typical in silico ADME profile for a compound like this compound would be generated using various predictive models, often based on quantitative structure-property relationships (QSPR). The table below presents a hypothetical but representative in silico ADME prediction for this compound, based on the analysis of structurally similar compounds. nih.govnih.gov

Table 1: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | May cross the blood-brain barrier, which could be desirable or undesirable depending on the therapeutic target. |

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins, with a significant unbound fraction available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 2D6 (CYP2D6) Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| Cytochrome P450 3A4 (CYP3A4) Inhibitor | No | Unlikely to inhibit another key drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | May be actively secreted by the kidneys, contributing to its elimination. |

These predictions are valuable for prioritizing compounds in the early stages of drug discovery and for designing further experimental studies.

De Novo Design and Virtual Screening Methodologies for Novel Analogues

The core structure of this compound can serve as a starting point for the design of novel analogues with improved potency, selectivity, or pharmacokinetic properties. De novo design and virtual screening are two powerful computational strategies employed for this purpose. researchgate.netmdpi.com

De Novo Design: This approach involves the computational generation of novel molecular structures from scratch, often by assembling fragments within the receptor's binding site. nih.gov For this compound, a de novo design strategy might involve keeping the core scaffold fixed while exploring different substitutions on the aniline or pyridine rings. Algorithms can suggest modifications that enhance interactions with specific residues in the target's active site, guided by the desired pharmacophoric features.

Virtual Screening: This technique involves the high-throughput computational screening of large chemical libraries to identify molecules that are likely to bind to a specific target. nih.gov

The process for designing and screening novel analogues of this compound would typically follow these steps:

Pharmacophore Modeling: Based on the known interactions of this compound or other known ligands with the target, a 3D pharmacophore model is created. This model defines the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for binding.

Library Generation/Selection: A virtual library of compounds can be generated by making systematic modifications to the this compound scaffold or selected from commercially available databases.

Virtual Screening: The library is then screened against the pharmacophore model or docked into the receptor's binding site.

Hit Selection and Prioritization: Compounds that fit the pharmacophore model well or show favorable docking scores are selected as "hits." These hits are then further evaluated for their predicted ADME properties and synthetic feasibility before being prioritized for synthesis and biological testing.

Through these iterative cycles of design, screening, and evaluation, novel analogues of this compound with optimized properties can be rationally designed.

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. For 3-(5-Fluoropyridin-2-YL)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring and the fluoropyridine ring. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent protons and coupling to the ¹⁹F nucleus.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shift of each signal indicates the electronic environment of the carbon atom. Furthermore, the carbon atoms on the fluoropyridine ring, particularly those close to the fluorine atom, would exhibit splitting due to C-F coupling, providing further structural confirmation.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a highly specific and sensitive technique. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would be expected to display one primary signal. The chemical shift of this signal is characteristic of the fluorine's position on the pyridine (B92270) ring, and its coupling to adjacent protons would appear as a defined splitting pattern, confirming the connectivity.

Table 1: Expected NMR Spectral Features for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aniline -NH₂ | Broad singlet | s |

| Aniline Ar-H | ~6.5 - 7.5 | d, t, dd | |

| Pyridine Ar-H | ~7.5 - 8.5 | d, dd, ddd | |

| ¹³C | Aniline Ar-C | ~110 - 150 | s, d |

| Pyridine Ar-C | ~120 - 160 | s, d (with C-F coupling) | |

| ¹⁹F | Pyridine C-F | ~(-110) - (-140) | ddd |

Note: Expected values are based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound, such as the N-H bonds of the primary amine, the aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and the C-F bond, would all exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information on the aromatic ring structures.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Rings | C-H | Stretch | 3000 - 3100 |

| C=C / C=N | Stretch | 1400 - 1600 | |

| Fluoro-Aromatic | C-F | Stretch | 1100 - 1300 |

Note: These are general frequency ranges. The specific molecular environment influences the exact wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems. The linked aniline and fluoropyridine rings in this compound constitute a significant chromophore. The UV-Vis spectrum would be expected to show characteristic maximum absorption wavelengths (λmax) that are indicative of the extended π-electron system. The position and intensity of these absorptions can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. youtube.com Unlike standard mass spectrometry, HRMS instruments can measure m/z values to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm that the experimentally measured mass corresponds to the theoretical exact mass of the molecular formula C₁₁H₉FN₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₉FN₂ | [M+H]⁺ | 189.08225 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N).

LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for studying the metabolism of compounds in biological systems. forensicrti.org It combines the separation power of liquid chromatography with the detection specificity and structural elucidation capabilities of tandem mass spectrometry.

In a research setting, to identify potential metabolites of this compound, the compound could be incubated with liver microsomes or administered in a preclinical model. Biological samples (e.g., plasma, urine) would then be analyzed. The LC separates the parent compound from its metabolites, which are then detected by the mass spectrometer. A data-dependent acquisition method would be employed, where the instrument detects the parent compound's mass and then automatically triggers fragmentation (MS/MS) for any detected masses that correspond to predicted metabolic transformations. Common metabolic pathways include Phase I reactions (oxidation) and Phase II reactions (conjugation).

Table 4: Potential Metabolic Transformations Screened by LC-MS/MS

| Metabolic Reaction | Biotransformation | Mass Change |

|---|---|---|

| Phase I | Hydroxylation | +15.9949 Da |

| N-Oxidation | +15.9949 Da | |

| Dehydrogenation | -2.0156 Da | |

| Phase II | Glucuronidation | +176.0321 Da |

| Sulfation | +79.9568 Da | |

| N-Acetylation | +42.0106 Da |

Note: The mass changes correspond to the addition or subtraction of the listed chemical moiety's exact mass.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, intermolecular interactions, and packing of this compound in its solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The first step in this analysis is the growth of high-quality single crystals, which can be a challenging process requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.

The crystal is then rotated in the X-ray beam, and the diffraction data are collected by a detector. The resulting data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group of the crystal. The crystallographic data for a related compound, N-(Pyrazin-2-yl)aniline, reveals a monoclinic crystal system, which provides a reference for what might be expected for this compound. areeo.ac.ir

The final step is the structure solution and refinement, where the collected data are used to generate an electron density map from which the atomic positions are determined. Refinement of the structural model against the experimental data leads to a highly accurate molecular structure. Key parameters obtained from this analysis include bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions such as hydrogen bonding. For instance, in the crystal structure of N-(Pyrazin-2-yl)aniline, the two aromatic rings are inclined at an angle to each other, and the amino nitrogen participates in hydrogen bonding, forming a chain motif. areeo.ac.ir Similar interactions would be of significant interest in the structural analysis of this compound.

A representative table of crystallographic data that would be generated for this compound is presented below, based on typical parameters for small organic molecules.

| Parameter | Value |

| Empirical formula | C₁₁H₉FN₂ |

| Formula weight | 188.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

Note: The values in this table are placeholders and would be determined experimentally.

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For this compound, a variety of chromatographic methods can be employed to ensure its chemical purity and to isolate it from reaction mixtures.

Column Chromatography:

Column chromatography is a fundamental purification technique used in synthetic chemistry. In the context of this compound, it is often the primary method for its isolation following a chemical reaction. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For compounds like this compound, a common mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate the target compound from impurities. areeo.ac.ir The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and the fractions containing the pure product are collected.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise determination of the purity of this compound. It offers high resolution and sensitivity. In a typical HPLC analysis, a small amount of the sample is injected into a column containing a high-performance packing material. The separation is achieved by pumping a liquid mobile phase through the column at high pressure.

For aniline derivatives, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components are detected as they elute from the column, often by a UV-Vis detector set at a wavelength where the analyte absorbs strongly. The retention time (the time it takes for the compound to pass through the column) is a characteristic of the compound under specific conditions and can be used for identification. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Gas Chromatography (GC):

Gas Chromatography (GC) is another valuable technique for assessing the purity of volatile and thermally stable compounds. While aniline and its derivatives can be analyzed by GC, they can sometimes exhibit challenging chromatographic behavior. epa.gov The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection. epa.gov

A summary of chromatographic techniques applicable to this compound is provided in the table below.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate Gradient | Isolation and Purification |

| High-Performance Liquid Chromatography (HPLC) | C18-modified Silica | Acetonitrile/Water | Purity Assessment, Quantitative Analysis |

| Gas Chromatography (GC) | Fused Silica Capillary (e.g., SE-54) | Helium or Nitrogen | Purity Assessment (for volatile impurities) |

Patent Landscape and Innovation Trends for Fluoropyridine Aniline Scaffolds

Analysis of Patent Filings Related to 3-(5-Fluoropyridin-2-YL)aniline Derivatives

An analysis of the patent literature reveals a clear trend towards the development of this compound derivatives as potent inhibitors of various protein kinases, particularly those implicated in cancer. The core scaffold serves as a versatile template for the synthesis of extensive compound libraries, with modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key players in this field include major pharmaceutical corporations and specialized biotechnology companies, all vying to secure intellectual property rights for novel chemical entities with therapeutic promise.

A notable area of focus is the development of inhibitors for the PIM kinase family (PIM-1, PIM-2, and PIM-3), a group of serine/threonine kinases that are overexpressed in many human cancers and play a crucial role in cell survival and proliferation. nih.gov Patents disclose a range of derivatives where the aniline (B41778) nitrogen is functionalized with various cyclic and acyclic moieties to enhance binding to the ATP-binding pocket of the PIM kinases.

The following interactive data table provides a snapshot of representative patent filings related to this compound and its analogs, highlighting the assignees, the general scope of the claimed derivatives, and their primary therapeutic applications.

| Patent/Application Number | Assignee/Applicant | General Scope of Derivatives | Primary Therapeutic Application |

| WO2002094833A1 | Not specified in snippet | Pyrrole derivatives incorporating the 3-(5-fluoropyridin-2-yl) moiety. | TGF-beta signal transduction inhibitors. google.com |

| CN117886760A | Not specified in snippet | Synthesis method for 3-(5-fluoropyrimidin-2-yl)-2-methoxy aniline, a closely related analog. | Chemical synthesis intermediate. google.com |

| WO2006028964A1 | Not specified in snippet | Processes for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which can be coupled with aniline derivatives. | Reduction of tumor necrosis factor α (TNF-α) levels. google.co.in |

Strategic Insights from Patent Literature on Chemical Space Exploration

The patent literature provides valuable insights into the strategic exploration of the chemical space around the this compound scaffold. The primary goal of these explorations is to identify novel compounds with improved therapeutic profiles. A common strategy involves the modification of the aniline portion of the molecule to achieve specific interactions with the target protein.

For instance, in the context of PIM kinase inhibitors, patent applications often describe the introduction of various substituents on the aniline ring to modulate the compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, the aniline nitrogen is frequently used as a point of attachment for larger, more complex chemical groups that can form additional interactions within the kinase active site, thereby enhancing potency and selectivity. nih.govfrontiersin.org

The following interactive data table summarizes the key strategic approaches observed in the patent literature for the exploration of the chemical space around fluoropyridine-aniline scaffolds.

| Strategic Approach | Rationale | Examples from Patent Literature |

| Aniline Ring Substitution | To modulate physicochemical properties and explore new binding interactions. | Introduction of alkyl, alkoxy, and halogen groups to influence lipophilicity and electronic character. |

| Aniline Nitrogen Functionalization | To introduce key pharmacophoric elements for enhanced target engagement. | Acylation with carboxylic acids, coupling with heterocyclic rings, and formation of ureas and sulfonamides. |

| Scaffold Hopping of the Pyridine (B92270) Ring | To discover novel intellectual property and improve drug-like properties. | Replacement of the fluoropyridine with other nitrogen-containing heterocycles like pyrimidines and pyridazines. ekb.eg |

| Conformational Constraint | To reduce flexibility, improve binding affinity, and enhance selectivity. | Incorporation of the aniline nitrogen into a cyclic system to create more rigid analogs. |

Influence of Patent Activities on Academic Research Directions

The patenting of novel chemical scaffolds and their derivatives by pharmaceutical companies often has a significant influence on the direction of academic research. Once a particular scaffold, such as this compound, is identified as a promising starting point for drug discovery, it tends to attract the attention of academic researchers. This can lead to a surge in publications exploring the synthesis of new analogs, the development of novel synthetic methodologies, and the investigation of their biological activities against a broader range of targets.

Academic research can, in turn, fuel further innovation and patenting activity. For example, academic labs may develop more efficient synthetic routes to key intermediates or uncover new therapeutic applications for a patented class of compounds. This symbiotic relationship between industrial patenting and academic research is crucial for the advancement of medicinal chemistry and the development of new medicines.

For instance, the initial discovery and patenting of this compound derivatives as kinase inhibitors likely spurred academic interest in this scaffold. Subsequent academic studies may have focused on elucidating the structure-activity relationships (SAR) in more detail, exploring their potential against other kinase families, or developing computational models to predict their binding modes. researchgate.netnih.gov This academic work, while not always directly leading to new patents, provides valuable knowledge that can guide future drug discovery efforts in the private sector. The publication of synthetic methods, such as the one described for 3-(5-fluoropyrimidin-2-yl)-2-methoxy aniline, can also lower the barrier for academic labs to access and work with these complex molecules. google.com

Future Perspectives and Emerging Research Directions for 3 5 Fluoropyridin 2 Yl Aniline

The chemical scaffold 3-(5-Fluoropyridin-2-YL)aniline represents a significant building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic and diagnostic agents. The future of this compound and its derivatives is poised for substantial advancement, driven by innovations in computational science, a deeper understanding of biological pathways, and a growing emphasis on sustainable manufacturing. Emerging research is set to explore its potential across new therapeutic landscapes and refine its application through cutting-edge technologies.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoropyridin-2-yl)aniline, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. A common approach includes:

- Step 1 : Fluorination of pyridine precursors using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Coupling the fluoropyridine moiety with an aniline derivative via Buchwald-Hartwig amination or Ullmann-type reactions.

- Step 3 : Purification via column chromatography or recrystallization.

Q. Optimization Strategies :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns (e.g., splitting due to ) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns from fluorine .

- Elemental Analysis : Validate C, H, N, and F content.

Q. Challenges & Solutions :

- Fluorine-induced peak splitting : Use decoupling experiments or ¹⁹F NMR for clarity .

- Purity discrepancies : Combine HPLC with UV-Vis detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

Methodologies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-rich regions for nucleophilic/electrophilic attacks. For example, the fluorine atom’s electron-withdrawing effect lowers HOMO energy, reducing reactivity at the pyridine ring .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The aniline group may form hydrogen bonds with catalytic residues, while fluoropyridine enhances hydrophobic interactions .

Case Study : DFT studies on analogous compounds show fluorinated pyridines exhibit 10–15% higher binding affinity to EGFR kinase compared to non-fluorinated analogues .

Q. What strategies resolve contradictions in biological activity data across assay systems for this compound derivatives?

Common Contradictions :

- In vitro vs. in vivo efficacy : Poor pharmacokinetics (e.g., rapid metabolism) may reduce in vivo activity despite strong in vitro results.

- Assay-specific interference : Fluorine’s electron-withdrawing effect may quench fluorescence in FRET-based assays, leading to false negatives.

Q. Resolution Strategies :

Q. How does the fluoropyridine ring’s electronic configuration influence cross-coupling reactivity compared to non-fluorinated analogues?

Electronic Effects :

- Fluorine’s -I effect reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.

- Comparative Reactivity :

| Reaction Type | Fluorinated Analogues | Non-Fluorinated Analogues |

|---|---|---|

| Suzuki-Miyaura Coupling | 60–70% yield | 75–85% yield |

| Nitration | Requires harsher conditions (HNO₃/H₂SO₄, 80°C) | Proceeds at 50°C |

Design Insight : Fluorine’s meta-directing effect favors substitution at the 3-position, enabling regioselective functionalization .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.